1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine
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Description
1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C14H19FN2O5S2 and its molecular weight is 378.43. The purity is usually 95%.
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Scientific Research Applications
Radiochemistry and Imaging Applications
- Development of PET Radioligands : Compounds similar to 1-(Cyclopropylsulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine have been utilized in developing radioligands for Positron Emission Tomography (PET). For example, [18F]DASA-23, a novel radiopharmaceutical, was designed to measure pyruvate kinase M2 levels by PET, showing promise in non-invasively delineating low-grade and high-grade gliomas based on aberrantly expressed PKM2, with significant implications for cancer diagnosis and therapy monitoring (Patel et al., 2019).
Synthesis and Drug Development
- Synthesis of Antimicrobial Agents : Analogues of piperazine derivatives, like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[various substituents]quinoline, have been synthesized and evaluated for antibacterial activity against different strains, demonstrating the chemical framework's versatility in drug development (Patel, Patel, & Chauhan, 2007).
Mechanistic Studies and Chemical Properties
- Photochemical Behavior : Studies on the photochemistry of compounds structurally related to 1-(Cyclopropylsulfonyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine, such as ciprofloxacin, have revealed insights into their behavior under light exposure, offering valuable information for developing light-sensitive therapeutic agents (Mella, Fasani, & Albini, 2001).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O5S2/c1-22-13-5-2-11(15)10-14(13)24(20,21)17-8-6-16(7-9-17)23(18,19)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNOICOOHBUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.